molecular formula C14H11ClN2O B3287821 3-(4-Amino-2-chlorophenoxymethyl)benzonitrile CAS No. 848134-22-5

3-(4-Amino-2-chlorophenoxymethyl)benzonitrile

Cat. No.: B3287821
CAS No.: 848134-22-5
M. Wt: 258.7 g/mol
InChI Key: BSGKTALOSUPRCT-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature of 3-(4-Amino-2-chlorophenoxymethyl)benzonitrile

The compound this compound is a polysubstituted aromatic molecule. Its systematic name indicates a central benzonitrile (B105546) core, where a cyano group (-C≡N) is attached to a benzene (B151609) ring. The "3-" designation specifies that the phenoxymethyl (B101242) substituent is located at the meta position relative to the cyano group. This substituent is an ether linkage (-O-) connecting the benzonitrile ring to a substituted phenol (B47542). The phenol ring is itself substituted with an amino group (-NH2) at the 4-position and a chloro group (-Cl) at the 2-position, relative to the point of ether linkage.

Interactive Table: Structural Breakdown

ComponentPositionDescription
BenzonitrileCoreA benzene ring substituted with a nitrile (-C≡N) group.
PhenoxymethylSubstituent at C3An ether linkage to a substituted phenyl group.
Amino GroupOn the phenyl ring at C4'An -NH2 group.
Chloro GroupOn the phenyl ring at C2'A -Cl atom.

Significance of Benzonitrile Frameworks in Organic Synthesis

Benzonitrile and its derivatives are valuable building blocks in organic synthesis. fiveable.meatamankimya.com The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. fiveable.me Aromatic nitriles are key intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. fiveable.mefiveable.me

The carbon-nitrogen triple bond of the nitrile group exhibits a strong, sharp absorption band in infrared (IR) spectroscopy, typically around 2230 cm⁻¹ for benzonitrile. fiveable.me In ¹³C NMR spectroscopy, the carbon atom of the nitrile group appears around 118 ppm. fiveable.me The reactivity of the nitrile group allows for its conversion into other functional groups such as carboxylic acids, amides, and amines. wikipedia.org For instance, hydrolysis of the nitrile group can yield a carboxylic acid, while reduction can produce a primary amine.

Common synthetic routes to aromatic nitriles include the Sandmeyer reaction, which involves the displacement of a diazonium group with a cyanide salt, and the Rosenmund-von Braun reaction, where an aryl halide is treated with a copper(I) cyanide. fiveable.mewikipedia.org

Role of Amino, Chloro, and Phenoxymethyl Ether Moieties in Chemical Reactivity and Structure

The substituents on the phenoxy ring—the amino and chloro groups—significantly influence the electronic properties and reactivity of that portion of the molecule.

The amino group (-NH2) is a strong activating group in electrophilic aromatic substitution reactions. It donates electron density to the aromatic ring through resonance, making the ring more susceptible to attack by electrophiles. chemcess.com This effect is most pronounced at the ortho and para positions relative to the amino group. The basicity of the amino group also allows it to participate in acid-base reactions. researchgate.net

The chloro group (-Cl), on the other hand, is a deactivating group in electrophilic aromatic substitution. stackexchange.com Due to its high electronegativity, it withdraws electron density from the aromatic ring via the inductive effect, making the ring less reactive towards electrophiles. stackexchange.com However, through resonance, the chlorine atom can donate a lone pair of electrons to the ring, directing incoming electrophiles to the ortho and para positions. stackexchange.com The presence of both an activating amino group and a deactivating chloro group on the same ring leads to a complex interplay of electronic effects that dictates the regioselectivity of further reactions.

Context within Aromatic Nitrile and Substituted Aryl Ether Chemistry

The compound this compound belongs to the classes of aromatic nitriles and substituted aryl ethers. The chemistry of aromatic nitriles is well-established, with a wide range of synthetic methods and reactions. nih.gov These compounds are known for their unique electronic properties stemming from the electron-withdrawing nature of the nitrile group. fiveable.me

Substituted aryl ethers are also a significant class of organic compounds with diverse applications. nih.govgoogle.com The ether linkage is generally stable, but can be cleaved under harsh conditions. The substituents on the aromatic rings of the aryl ether moiety play a crucial role in determining its chemical behavior. msu.edu The combination of the benzonitrile core with the substituted phenoxymethyl side chain in this compound results in a molecule with a rich and complex chemical character, offering potential for further functionalization and study.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-amino-2-chlorophenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-13-7-12(17)4-5-14(13)18-9-11-3-1-2-10(6-11)8-16/h1-7H,9,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGKTALOSUPRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Strategic Disconnections for 3 4 Amino 2 Chlorophenoxymethyl Benzonitrile

Identification of Key Synthons and Potential Disconnection Points

Retrosynthetic analysis begins with the identification of key bonds that can be disconnected to simplify the target molecule. For 3-(4-Amino-2-chlorophenoxymethyl)benzonitrile, two primary disconnection points are evident: the ether linkage and the bonds connecting the substituents to the aromatic rings.

The most logical primary disconnection is the C-O bond of the phenoxymethyl (B101242) ether linkage. This disconnection simplifies the molecule into two key fragments: a substituted phenol (B47542) and a substituted benzyl (B1604629) halide. This approach is advantageous as the formation of ether linkages is a well-established and reliable transformation in organic synthesis.

A secondary set of disconnections involves the C-C and C-N bonds of the benzonitrile (B105546) and aniline (B41778) moieties, respectively. These disconnections further break down the primary fragments into more fundamental building blocks.

Table 1: Key Synthons for this compound

SynthonCorresponding Reagent
4-Amino-2-chlorophenoxide4-Amino-2-chlorophenol (B1200274)
3-(Bromomethyl)benzonitrile cation3-(Bromomethyl)benzonitrile
3-Cyanophenyl anion3-Bromobenzonitrile (B1265711)
4-Nitro-2-chlorophenyl cation4-Nitro-2-chlorophenol

Approaches for Constructing the Benzonitrile Core with Amino and Chloro Substituents

The synthesis of the substituted benzonitrile portion of the target molecule requires careful consideration of the directing effects of the substituents. The cyano group is a meta-director, while the amino group is an ortho, para-director. The chloro group is also an ortho, para-director.

One plausible strategy involves starting with a precursor that allows for the sequential introduction of the required functional groups. For instance, starting with m-toluidine, the amino group can be protected, followed by chlorination and subsequent conversion of the methyl group to a nitrile.

Another approach is to begin with a commercially available substituted benzonitrile and introduce the remaining functionalities. For example, 3-bromobenzonitrile could be a viable starting material, where the bromine atom can be replaced by other functional groups through various coupling reactions. The cyanation of haloanilines or the reduction of nitrobenzonitriles are also common methods for synthesizing aminobenzonitriles. patsnap.com

Strategies for Forming the Phenoxymethyl Ether Linkage

The formation of the ether bond is a critical step in the synthesis of this compound. The Williamson ether synthesis is a classic and widely used method for this transformation. organic-chemistry.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-amino-2-chlorophenol would be reacted with 3-(bromomethyl)benzonitrile.

The success of the Williamson ether synthesis depends on several factors, including the choice of solvent and base. A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is typically used to facilitate the reaction. A suitable base, such as sodium hydride or potassium carbonate, is required to deprotonate the phenol.

Alternative methods for ether synthesis include the Mitsunobu reaction, which allows for the coupling of an alcohol and a pronucleophile under mild conditions, and copper-catalyzed coupling reactions.

Potential Starting Materials and Intermediates

Based on the retrosynthetic analysis, a variety of commercially available starting materials can be considered for the synthesis of this compound.

Table 2: Potential Starting Materials and Intermediates

Starting Material/IntermediatePotential Role in Synthesis
4-Amino-2-chlorophenolPrecursor to the phenoxide component
3-(Bromomethyl)benzonitrileElectrophilic partner in ether synthesis
3-CyanobenzaldehydeCan be reduced to the corresponding alcohol and then halogenated
2-Chloro-4-nitrophenolAmino group can be introduced by reduction of the nitro group
m-ToluidineCan be functionalized to form the benzonitrile core
3-BromobenzonitrileVersatile intermediate for introducing other functional groups

Synthetic Methodologies for 3 4 Amino 2 Chlorophenoxymethyl Benzonitrile

Synthesis of the Substituted Benzonitrile (B105546) Precursor

The synthesis of the substituted benzonitrile precursor, specifically 3-(hydroxymethyl)benzonitrile (also known as 3-cyanobenzyl alcohol), is a critical first stage. This requires the strategic introduction of both a nitrile group and a hydroxymethyl group onto a benzene (B151609) ring at a meta-position relative to each other.

Introduction of the Nitrile Group

Cyano-dehalogenation : This method involves the substitution of a halogen atom (typically bromine or iodine) on the aromatic ring with a cyanide group. This is often achieved using a metal cyanide, such as copper(I) cyanide, in a reaction known as the Rosenmund-von Braun reaction.

Amide Dehydration : Primary amides can be dehydrated to form nitriles. For example, benzamide can be converted to benzonitrile using a variety of dehydrating agents, including phosphorus pentoxide, thionyl chloride, or sulfamic acid. Microwave-assisted dehydration of benzamide with phosphorus pentoxide has been shown to produce high yields of benzonitrile in a significantly shorter reaction time compared to conventional heating.

Sandmeyer Reaction : The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate. An aromatic amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid), and the resulting diazonium salt is then treated with a copper(I) cyanide solution to yield the corresponding benzonitrile. This method is particularly useful for synthesizing nitriles from readily available anilines.

Reaction NameReagentsDescription
Cyano-dehalogenation (Rosenmund-von Braun)CuCNSubstitution of an aryl halide with a cyanide group.
Amide DehydrationP₂O₅, SOCl₂, or sulfamic acidRemoval of water from a primary amide to form a nitrile.
Sandmeyer ReactionNaNO₂, H⁺, CuCNConversion of an aromatic amine to a nitrile via a diazonium salt.

Incorporation of the Amino Group

While the target benzonitrile precursor is 3-(hydroxymethyl)benzonitrile, understanding the synthesis of aminobenzonitriles is crucial as the amino group can be a precursor to other functional groups or be introduced and later modified.

Reduction of Nitro Precursors : A common and efficient method for introducing an amino group is through the reduction of a nitro group. Nitroarenes can be readily reduced to the corresponding anilines using various reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a widely used method. Chemical reducing agents like tin(II) chloride in hydrochloric acid, or iron in acidic media are also effective.

Amination Reactions : Direct amination of aryl halides can be achieved through nucleophilic aromatic substitution, particularly if the aromatic ring is activated by electron-withdrawing groups. More advanced methods involve transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the coupling of aryl halides with amines.

Reaction TypeReagentsDescription
Reduction of Nitro GroupH₂, Pd/C or PtO₂; SnCl₂, HCl; Fe, H⁺Conversion of a nitro group to an amino group.
Buchwald-Hartwig AminationPalladium catalyst, ligand, baseCross-coupling of an aryl halide with an amine.

Chlorination of Aromatic Precursors

The synthesis of the phenolic precursor, 4-amino-2-chlorophenol (B1200274), involves the specific chlorination of a phenol (B47542) derivative. The regioselectivity of this electrophilic aromatic substitution is critical.

The synthesis of 2-chloro-4-nitrophenol is a key step, which is then followed by the reduction of the nitro group. The chlorination of 4-nitrophenol can be achieved using chlorine in an aqueous hydrochloric acid solution. The reaction is typically carried out at a temperature where the 4-nitrophenol is molten to ensure a homogenous reaction mixture google.com. Another method involves the use of an oxidizing agent such as nitric acid or hydrogen peroxide in a hydrochloric acid solution google.com.

Regioselective Functionalization Strategies

Achieving the desired 1,3-substitution pattern for 3-(hydroxymethyl)benzonitrile and the specific 1,2,4-substitution for 4-amino-2-chlorophenol requires careful consideration of directing group effects in electrophilic aromatic substitution reactions.

For the benzonitrile precursor, starting with a meta-directing group can facilitate the introduction of a second substituent at the desired position. For instance, starting with benzonitrile (where the cyano group is meta-directing), a Friedel-Crafts acylation followed by reduction could potentially introduce the hydroxymethyl group at the meta position. Alternatively, starting with a compound that already has the desired substitution pattern, such as 3-methylbenzonitrile (m-tolunitrile), allows for the functionalization of the methyl group. Radical bromination of 3-methylbenzonitrile with a reagent like N-bromosuccinimide (NBS) can selectively introduce a bromine atom on the benzylic carbon, forming 3-(bromomethyl)benzonitrile wiley-vch.desigmaaldrich.comapicdmo.com. This can then be converted to 3-(hydroxymethyl)benzonitrile via hydrolysis.

For the phenolic precursor, the synthesis of 4-amino-2-chlorophenol typically starts with 4-nitrophenol. The hydroxyl group is a strong ortho-, para-director, and the nitro group is a meta-director. In the chlorination of 4-nitrophenol, the incoming electrophile (chlorine) is directed to the position ortho to the hydroxyl group and meta to the nitro group, resulting in the formation of 2-chloro-4-nitrophenol google.comgoogle.com. Subsequent reduction of the nitro group yields the desired 4-amino-2-chlorophenol.

Formation of the Phenoxymethyl (B101242) Ether Linkage

The final step in the synthesis of 3-(4-Amino-2-chlorophenoxymethyl)benzonitrile is the formation of an ether bond between the two synthesized precursors.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or a phenoxide ion. In the context of synthesizing this compound, this would involve the reaction of 3-(bromomethyl)benzonitrile with 4-amino-2-chlorophenol.

The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of 4-amino-2-chlorophenol with a suitable base (such as sodium hydride or potassium carbonate), acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-(bromomethyl)benzonitrile, displacing the bromide ion masterorganicchemistry.comyoutube.com. The use of a primary benzylic halide like 3-(bromomethyl)benzonitrile is ideal for this Sₙ2 reaction as it minimizes the potential for competing elimination reactions masterorganicchemistry.comyoutube.com.

The general reaction is as follows:

HO-Ar-NH₂ + Br-CH₂-Ar'-CN + Base → H₂N-Ar-O-CH₂-Ar'-CN + H-Base⁺ + Br⁻

Palladium-Catalyzed Etherification Reactions

Modern organic synthesis has been significantly advanced by the development of transition-metal-catalyzed cross-coupling reactions. For the formation of the C-O bond in aryl ethers, the Buchwald-Hartwig amination reaction has been extended to include C-O coupling, providing a powerful tool for constructing molecules like this compound.

This methodology would involve the palladium-catalyzed coupling of a protected 4-amino-2-chlorophenol derivative with 3-(halomethyl)benzonitrile (e.g., 3-(bromomethyl)benzonitrile). The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine ligand. The choice of ligand is critical and often includes sterically hindered, electron-rich biarylphosphines (e.g., XPhos, SPhos) or ferrocenyl-based ligands that facilitate the catalytic cycle.

The general catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl or benzyl (B1604629) halide.

Ligand Exchange/Coordination: The phenoxide coordinates to the palladium(II) complex.

Reductive Elimination: The C-O bond is formed, releasing the final ether product and regenerating the palladium(0) catalyst.

A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the reactive phenoxide nucleophile. The reaction is typically carried out in an inert, anhydrous solvent like toluene or dioxane at elevated temperatures. This method is valued for its high functional group tolerance, though the amino group in 4-amino-2-chlorophenol would likely require protection to prevent competitive N-arylation or catalyst inhibition.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic Aromatic Substitution (SNAr) offers a more classical yet highly effective approach to forming the ether linkage. This pathway relies on the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups and possesses a good leaving group. A prominent and widely used variant of this approach is the Williamson ether synthesis.

In the context of synthesizing this compound, the Williamson ether synthesis is the most direct SNAr route. This involves the reaction between the sodium or potassium salt of 4-amino-2-chlorophenol (the nucleophile) and 3-(bromomethyl)benzonitrile (the electrophile).

The key steps are:

Deprotonation: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 4-amino-2-chlorophenol, forming a highly reactive phenoxide.

Nucleophilic Attack: The resulting phenoxide attacks the benzylic carbon of 3-(bromomethyl)benzonitrile in a classic SN2 reaction, displacing the bromide leaving group.

This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base while not interfering with the nucleophile. The presence of the amino group on the phenol can complicate the reaction by acting as a competing nucleophile. Therefore, a common strategy involves using the nitro-analogue, 2-chloro-4-nitrophenol, and subsequently reducing the nitro group to an amine in a later step. This "nitro-precursor" strategy circumvents the need for protecting the amino group.

Convergent and Linear Synthesis Strategies

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Reactants are added sequentially in a single pathway.Simpler planning and logistics.Overall yield decreases significantly with each step.
Convergent Synthesis Key fragments are synthesized independently and then combined.Higher overall yield; more efficient for complex targets.Requires more complex planning and synthesis of multiple fragments.

Development of Multi-step Synthetic Pathways

A robust and practical multi-step pathway for synthesizing this compound can be designed using the nitro-precursor strategy via a Williamson ether synthesis. This linear approach is efficient as it avoids the additional steps of amino group protection and deprotection.

Step 1: Etherification of 2-chloro-4-nitrophenol The synthesis begins with the reaction of 2-chloro-4-nitrophenol with 3-(bromomethyl)benzonitrile. The phenolic hydroxyl group is deprotonated using a base like potassium carbonate in a solvent such as DMF. The resulting phenoxide then displaces the bromide from 3-(bromomethyl)benzonitrile to form the ether intermediate, 3-((2-chloro-4-nitrophenoxy)methyl)benzonitrile.

Step 2: Reduction of the Nitro Group The nitro group of the intermediate is then reduced to a primary amine to yield the final product. This transformation can be achieved using various established methods. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron powder in acetic acid can be employed. The choice of reducing agent depends on the desired reaction conditions and tolerance of other functional groups, although the nitrile group is generally stable under these conditions.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the purity of the final product. For the proposed synthesis, both the etherification and reduction steps can be fine-tuned.

Optimization of Williamson Ether Synthesis (Step 1) The yield of the etherification step is highly dependent on the choice of base, solvent, and temperature. A systematic study would involve varying these parameters to find the optimal combination.

Illustrative Data Table for Etherification Optimization

Entry Base (equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ (1.5) Acetone Reflux 12 75
2 K₂CO₃ (1.5) Acetonitrile 80 8 82
3 K₂CO₃ (1.5) DMF 80 4 92
4 NaH (1.2) THF 60 6 88

Note: This data is illustrative and represents typical optimization trends for this reaction type.

Optimization of Nitro Group Reduction (Step 2) The efficiency of the nitro group reduction depends on the catalyst, solvent, and reaction conditions (e.g., hydrogen pressure).

Illustrative Data Table for Nitro Reduction Optimization

Entry Reducing Agent/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 Fe / Acetic Acid Ethanol/H₂O 80 6 85
2 SnCl₂·2H₂O Ethanol 70 3 94
3 H₂ (1 atm), 10% Pd/C Methanol 25 12 96

Note: This data is illustrative and represents typical optimization trends for this reaction type.

Protecting Group Chemistry in Complex Synthesis

In syntheses involving multifunctional molecules, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from interfering with a reaction occurring elsewhere in the molecule. google.com

If the synthetic route to this compound were to start from 4-amino-2-chlorophenol directly, the primary amino group would require protection. The amine is nucleophilic and could compete with the hydroxyl group in the etherification reaction, leading to N-alkylation as a side product. Furthermore, the basic conditions used for deprotonating the phenol could be incompatible with a free amine.

A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group. youtube.com

Protection Step: The amino group of 4-amino-2-chlorophenol can be protected by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (NEt₃) or sodium bicarbonate in a solvent such as tetrahydrofuran (THF) or dichloromethane. This reaction forms a stable carbamate, rendering the nitrogen non-nucleophilic. nih.gov

Deprotection Step: After the etherification reaction is complete, the Boc group can be easily removed under acidic conditions. youtube.com Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane or methanol, efficiently cleaves the carbamate, regenerating the free amine and releasing tert-butanol and carbon dioxide as byproducts. google.com

Chemical Reactivity and Transformations of 3 4 Amino 2 Chlorophenoxymethyl Benzonitrile

Reactions of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including reduction, hydrolysis, and addition reactions.

Reduction to Aldehydes and Primary Amines

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the nitrile to a primary amine. For instance, the structurally related 3-(4-chlorophenoxy)benzonitrile can be reduced to (3-(4-chlorophenoxy)phenyl)methanamine in a 68% yield by treatment with LiAlH₄ in tetrahydrofuran (THF) at reflux for 3 hours. researchgate.net This transformation involves the addition of two equivalents of hydride to the nitrile carbon.

SubstrateReagentSolventConditionsProductYield (%)
3-(4-Chlorophenoxy)benzonitrileLithium Aluminum Hydride (LiAlH₄)THFReflux, 3h(3-(4-Chlorophenoxy)phenyl)methanamine68 researchgate.net
Substituted BenzonitrilesCobalt Catalyst / H₂N-doped SiC-Secondary Alkylamines-

Reduction to Aldehydes: Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve the partial reduction of the nitrile to an aldehyde. This reaction proceeds via the formation of an imine intermediate, which is then hydrolyzed upon workup to yield the aldehyde. This method is particularly useful for synthesizing functionalized benzaldehydes from their corresponding nitriles.

Hydrolysis to Carboxylic Acids and Amidation

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemguide.co.ukyoutube.com This reaction typically proceeds through an amide intermediate.

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, will yield the corresponding carboxylic acid. chemguide.co.uk The reaction first produces a primary amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide, also leads to the carboxylic acid, which is obtained as its carboxylate salt. chemguide.co.ukarkat-usa.org Ammonia is liberated during this process. Acidification of the reaction mixture is necessary to isolate the free carboxylic acid. It is possible to stop the reaction at the amide stage under milder basic conditions. youtube.comarkat-usa.org

ReactionReagentsConditionsIntermediateFinal Product
Acidic HydrolysisDilute HClRefluxAmideCarboxylic Acid
Alkaline HydrolysisNaOH solutionRefluxAmideCarboxylate Salt

Nucleophilic Addition Reactions

The carbon atom of the nitrile group is electrophilic and is therefore susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the nitrile carbon.

The initial addition of a Grignard reagent to a nitrile forms an imine intermediate. masterorganicchemistry.com Subsequent hydrolysis of this intermediate in an acidic workup yields a ketone. masterorganicchemistry.comleah4sci.com This reaction provides a valuable route for the synthesis of ketones with a new carbon-carbon bond. For example, the reaction of benzonitrile (B105546) with a Grignard reagent, followed by acid hydrolysis, produces the corresponding ketone derivative. krayonnz.com

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. A common example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In this type of reaction, a 1,3-dipole reacts with the nitrile to form a five-membered heterocyclic ring.

Common 1,3-dipoles that react with nitriles include azides and nitrones. uchicago.edu The reaction of a nitrile with an azide, for instance, is a well-established method for the synthesis of tetrazoles. researchgate.netresearchgate.net This reaction often requires elevated temperatures and can be catalyzed by various reagents.

Coordination Chemistry with Transition Metals

The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a ligand and coordinate to transition metal centers. researchgate.net The formation of such complexes can influence the reactivity of the nitrile group. Coordination to a metal center can activate the nitrile towards nucleophilic attack by increasing the electrophilicity of the carbon atom. Transition metal complexes containing nitrile ligands are known for a variety of metals, and their stability and reactivity depend on the nature of the metal and the other ligands present. omicsonline.orgsemanticscholar.org

Reactivity of the Aromatic Amino Group

The primary aromatic amino group (-NH₂) is a key functional group that directs electrophilic substitution reactions and can be converted into a variety of other functionalities, most notably through diazotization. The presence of the electron-donating amino group and the electron-withdrawing chloro group on the same aromatic ring influences its reactivity.

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. The chloro substituent is deactivating but also ortho-, para-directing. libretexts.org The combined effect of these two groups will determine the regioselectivity of electrophilic substitution on the aniline (B41778) ring.

A cornerstone of aromatic amine chemistry is the diazotization reaction. Treatment of the primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C), converts the amino group into a diazonium salt (-N₂⁺Cl⁻). acs.orgorgsyn.org

These diazonium salts are highly versatile intermediates that can undergo a wide range of subsequent reactions, known as Sandmeyer or related reactions, where the diazonium group is replaced by various substituents. For example, diazotized 4-chloroaniline can be used in coupling reactions to form azo dyes or in other transformations to introduce a variety of functional groups onto the aromatic ring. researchgate.net

Transformations Involving the Chlorinated Aromatic Ring

The chlorine atom on the phenoxy ring is a site for nucleophilic aromatic substitution and a handle for various palladium-catalyzed cross-coupling reactions.

NucleophileConditionsPotential Product
Sodium MethoxideHigh Temperature, High Pressure3-(4-Amino-2-methoxyphenoxymethyl)benzonitrile
AmmoniaHigh Temperature, Cu catalyst3-(2,4-Diaminophenoxymethyl)benzonitrile
Sodium HydroxideHigh Temperature, High Pressure3-(4-Amino-2-hydroxyphenoxymethyl)benzonitrile

The chlorine atom serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. However, aryl chlorides are generally less reactive than aryl bromides or iodides, often requiring specialized catalyst systems with electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to achieve efficient oxidative addition to the palladium(0) center. bteup.ac.inlibretexts.org

Suzuki-Miyaura Coupling: This reaction would couple the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl structure. bteup.ac.inwikipedia.org The reaction is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. organic-chemistry.orguni.lu Copper-free conditions have also been developed. uni.lu

Heck Reaction: This reaction would form a new carbon-carbon bond by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. libretexts.org

The presence of the free amino group can sometimes interfere with the catalyst; however, many modern catalyst systems are robust enough to tolerate it.

Reaction NameCoupling PartnerCatalyst System (Example)Expected Product Type
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Biaryl
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NArylalkyne
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃NStilbene derivative

Stability and Reactivity of the Phenoxymethyl (B101242) Ether Moiety

The phenoxymethyl ether linkage is generally stable under a wide range of reaction conditions, including many of those used for the transformations described above. Aryl ethers are typically resistant to cleavage by nucleophiles and bases. However, they can be cleaved under harsh acidic conditions (e.g., HBr, HI) or by strong reducing agents. In the context of cross-coupling reactions, while the C(aryl)-Cl bond is the primary target for oxidative addition to palladium, cleavage of the C(aryl)-O ether bond can sometimes occur, particularly with nickel catalysts or under forcing conditions. organic-chemistry.org Careful selection of reaction conditions is therefore important to maintain the integrity of the ether bond during the chemical manipulation of other functional groups.

Cleavage Reactions of the Ether Linkage

The ether bond in 3-(4-Amino-2-chlorophenoxymethyl)benzonitrile is a point of potential chemical transformation. Ether linkages are generally stable but can be cleaved under specific, often harsh, reaction conditions.

Acid-Catalyzed Cleavage: Strong acids are commonly employed to cleave ether bonds. The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a better leaving group (an alcohol). Subsequently, a nucleophile, typically the conjugate base of the acid, attacks one of the adjacent carbon atoms.

In the case of this compound, the cleavage would likely proceed via an SN1 or SN2 mechanism, influenced by the stability of the potential carbocation intermediates. The benzylic carbon, being able to stabilize a positive charge through resonance with the benzonitrile ring, would favor an SN1-type pathway. This would lead to the formation of 3-cyanobenzyl cation and 4-amino-2-chlorophenol (B1200274). The alternative SN2 attack at the less sterically hindered carbon of the phenoxy group is also a possibility.

Table 1: Predicted Products of Acid-Catalyzed Ether Cleavage

ReactantReagentPredicted Products
This compoundHBr (conc.)3-(Bromomethyl)benzonitrile, 4-Amino-2-chlorophenol
This compoundHI (conc.)3-(Iodomethyl)benzonitrile, 4-Amino-2-chlorophenol

Note: The amino group on the phenoxy ring would likely be protonated under strong acidic conditions, which could influence the reaction rate and potentially lead to side reactions.

Stability Studies under Acidic, Basic, and Reductive Conditions

The stability of this compound is a critical parameter in its synthesis, storage, and application. The presence of multiple functional groups suggests potential for degradation under certain conditions.

Acidic Conditions: Under acidic conditions, beyond the potential cleavage of the ether linkage, the nitrile group can undergo hydrolysis to a carboxylic acid. The rate of this hydrolysis is dependent on the acid concentration and temperature. The primary amino group will be protonated to form an ammonium salt, which would deactivate the aromatic ring towards electrophilic substitution but would not inherently lead to degradation of the core structure under mild acidic treatment.

Basic Conditions: In the presence of strong bases, the nitrile group is also susceptible to hydrolysis, typically yielding a carboxylate salt upon workup. The phenolic ether linkage is generally stable to basic conditions. However, the amino group can potentially be involved in reactions, although it is generally less reactive as a nucleophile in its unprotonated state.

Reductive Conditions: The nitrile group can be reduced to a primary amine (a benzylamine) using various reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The chloro substituent on the aromatic ring could also be susceptible to reduction (hydrodehalogenation) under certain catalytic hydrogenation conditions, for instance, using palladium on carbon (Pd/C) with a hydrogen source. The ether linkage is typically stable to most reductive conditions that would be used for the nitrile or chloro group reduction.

Table 2: Predicted Stability and Potential Transformation Products

ConditionReagent/EnvironmentStability of Ether LinkagePotential Transformations
Acidic Strong acid (e.g., HCl, H₂SO₄), heatPotentially cleavedHydrolysis of nitrile to carboxylic acid; Protonation of the amino group.
Basic Strong base (e.g., NaOH), heatGenerally stableHydrolysis of nitrile to carboxylate.
Reductive 1. LiAlH₄ 2. H₂OStableReduction of nitrile to a primary amine.
Reductive H₂, Pd/CStableReduction of nitrile to a primary amine; Potential hydrodehalogenation of the chloro group.

It is important to note that the specific reaction outcomes and rates for this compound would need to be determined empirically through laboratory experimentation. The predictions provided here are based on established principles of organic reactivity for the individual functional groups present in the molecule.

Advanced Spectroscopic and Structural Elucidation of 3 4 Amino 2 Chlorophenoxymethyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the spatial relationships between them.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons provides information about their connectivity.

For 3-(4-Amino-2-chlorophenoxymethyl)benzonitrile, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons on the benzonitrile (B105546) and chlorophenoxy rings, as well as the methylene (B1212753) (-CH₂-) and amine (-NH₂) protons. The expected chemical shifts are influenced by the electronic effects of the substituents on each aromatic ring. The nitrile group (-CN) on the benzonitrile ring is electron-withdrawing, which generally deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). Conversely, the amino group (-NH₂) on the chlorophenoxy ring is electron-donating, leading to an upfield shift (lower ppm) for the protons on that ring. The chlorine atom also influences the chemical shifts of the adjacent protons due to its electronegativity and inductive effects.

The spin-spin coupling patterns, observed as multiplicities (e.g., singlet, doublet, triplet), arise from the interaction of non-equivalent protons on adjacent carbon atoms. The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz). Analysis of these coupling patterns allows for the determination of the substitution pattern on the aromatic rings.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J in Hz)
H on C adjacent to CN (benzonitrile)7.6 - 7.8m-
Aromatic H (benzonitrile)7.4 - 7.6m-
Methylene (-CH₂-)5.1 - 5.3s-
Aromatic H (chlorophenoxy)6.7 - 7.2m-
Amine (-NH₂)3.8 - 4.2br s-

Note: The data presented in this table is based on spectral prediction and may vary from experimental values. 'm' denotes a multiplet, 's' a singlet, and 'br s' a broad singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shift is indicative of its electronic environment and hybridization state.

In the ¹³C NMR spectrum of this compound, signals for the carbon atoms of the benzonitrile and chlorophenoxy rings, the methylene bridge, and the nitrile functional group are expected. The carbon atom of the nitrile group (-CN) typically appears in the 115-125 ppm range. The aromatic carbons resonate in the region of 110-160 ppm, with their specific chemical shifts being influenced by the attached substituents. The carbon atom bonded to the electronegative chlorine atom will be deshielded and appear at a lower field. Similarly, the carbon atom attached to the ether oxygen will also be deshielded. The methylene carbon (-CH₂-) is expected to resonate in the range of 60-70 ppm.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
Nitrile (-CN)~118
Quaternary C of benzonitrile (C-CN)~112
Aromatic CH (benzonitrile)129 - 135
Quaternary C of benzonitrile (C-CH₂)~139
Methylene (-CH₂-)~70
Quaternary C of chlorophenoxy (C-O)~148
Quaternary C of chlorophenoxy (C-Cl)~125
Quaternary C of chlorophenoxy (C-NH₂)~142
Aromatic CH (chlorophenoxy)115 - 120

Note: The data presented in this table is based on spectral prediction and may vary from experimental values.

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure. oregonstate.educhemicalbook.commdpi.comnih.govchemicalbook.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. mdpi.comchemicalbook.com For this compound, COSY would be used to confirm the connectivity of the protons on the aromatic rings. Cross-peaks would be observed between adjacent aromatic protons, helping to assign the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). mdpi.comchemicalbook.com This experiment is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding proton signals. For instance, the signal for the methylene protons in the ¹H NMR spectrum would show a cross-peak to the methylene carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). mdpi.comchemicalbook.com This technique is crucial for piecing together different fragments of the molecule. For example, the methylene protons would be expected to show correlations to the quaternary carbon of the benzonitrile ring and the oxygen-bearing carbon of the chlorophenoxy ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides information about the three-dimensional structure and conformation of the molecule. In the case of this compound, NOESY could reveal spatial proximity between the methylene protons and the protons on the aromatic rings, helping to define the preferred conformation around the ether linkage.

Dynamic NMR (DNMR) is a technique used to study dynamic processes in molecules, such as conformational changes or chemical exchange, that occur on the NMR timescale. These studies often involve recording NMR spectra at different temperatures.

For this compound, a potential dynamic process that could be studied is the restricted rotation around the C-O-C ether bonds. At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for otherwise equivalent protons or carbons. As the temperature is increased, the rate of rotation increases, and these distinct signals may broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the NMR spectrum with temperature, it is possible to determine the energy barrier for this rotational process. Such studies can provide valuable insights into the conformational flexibility and stability of the molecule. While no specific dynamic NMR studies on this compound have been reported, the principles of DNMR are well-established for studying conformational dynamics in similar molecular systems. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. The molecular formula of this compound is C₁₄H₁₁ClN₂O.

The calculated monoisotopic mass of this compound is approximately 258.0560 Da. HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. For example, an experimentally determined mass that matches the calculated mass to within a very small error margin would confirm the elemental formula C₁₄H₁₁ClN₂O.

Furthermore, the presence of a chlorine atom in the molecule will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in two main peaks in the mass spectrum for the molecular ion, one for the molecule containing ³⁵Cl (M) and another for the molecule containing ³⁷Cl (M+2), with a relative intensity ratio of approximately 3:1. This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

Predicted HRMS Data for this compound:

Ion Calculated m/z
[M+H]⁺ (with ³⁵Cl)259.0633
[M+H]⁺ (with ³⁷Cl)261.0603
[M+Na]⁺ (with ³⁵Cl)281.0452
[M+Na]⁺ (with ³⁷Cl)283.0423

Note: The data presented in this table is based on theoretical calculations and may vary slightly from experimental values.

A comprehensive search for specific experimental data on the advanced spectroscopic and structural elucidation of this compound has been conducted. Unfortunately, detailed research findings and specific data sets for this particular compound are not available in the public scientific literature. The generation of a scientifically accurate article with detailed data tables, as per the requested outline, requires published experimental results from techniques such as tandem mass spectrometry, FT-IR, FT-Raman, and X-ray crystallography.

Without access to these foundational studies, it is not possible to provide a factual and in-depth analysis of the fragmentation patterns, vibrational modes, or the precise three-dimensional structure of this compound. Creating such an article would necessitate speculation, which would not meet the required standards of scientific accuracy and reliance on verifiable research.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data for this specific compound.

In-depth Analysis of Crystal Packing and Intermolecular Interactions in this compound Currently Unavailable Due to Lack of Publicly Accessible Crystallographic Data

A thorough and scientifically accurate analysis of the crystal packing and intermolecular interactions of the chemical compound this compound cannot be provided at this time. Extensive searches of scholarly articles, chemical databases, and crystallographic repositories have revealed a significant absence of publicly available, experimentally determined crystallographic data for this specific molecule.

The detailed elucidation of a compound's crystal structure, which includes the precise arrangement of molecules in the solid state and the nature of the non-covalent forces that govern this arrangement, is fundamentally reliant on experimental techniques such as single-crystal X-ray diffraction. This method provides definitive information on bond lengths, bond angles, torsion angles, and the geometric parameters of intermolecular interactions like hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

Without access to a Crystallographic Information File (CIF) or a peer-reviewed publication detailing the crystal structure of this compound, any attempt to describe its crystal packing and intermolecular interactions would be purely speculative and would not meet the required standards of scientific accuracy.

While research exists on compounds with similar functional groups, such as aminobenzonitriles and chloro-substituted aromatic compounds, the strict focus of this article on this compound, as per the user's instructions, precludes the use of data from these related but structurally distinct molecules. The subtle interplay of the ether linkage, the specific substitution pattern on both benzene (B151609) rings, and the presence of the nitrile, amino, and chloro functional groups would result in a unique crystal packing arrangement that cannot be reliably inferred from analogous structures.

Therefore, the generation of data tables for crystallographic parameters and a detailed discussion of the research findings for section 5.4.2. is not feasible. The scientific community awaits the synthesis, crystallization, and subsequent crystallographic analysis of this compound to enable a comprehensive understanding of its solid-state architecture.

Computational and Theoretical Chemistry Studies of 3 4 Amino 2 Chlorophenoxymethyl Benzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of molecules from first principles. DFT methods are widely used to predict molecular geometries, vibrational frequencies, and various electronic properties, providing insights that are complementary to experimental data.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy three-dimensional structure is crucial for understanding the molecule's physical and chemical properties. Conformational analysis further explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds, identifying the most stable conformers and the energy barriers between them.

A thorough search of scientific literature yielded no specific studies on the geometry optimization or conformational analysis of 3-(4-Amino-2-chlorophenoxymethyl)benzonitrile.

Calculation of Vibrational Frequencies and Simulation of IR/Raman Spectra

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and twisting motions of its bonds. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By simulating these spectra, researchers can assign specific vibrational modes to the observed absorption bands, aiding in the structural characterization of the compound.

No published data were found for the calculated vibrational frequencies or simulated IR/Raman spectra of this compound.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.

Specific calculations of the HOMO-LUMO energy gap and analysis of the molecular orbitals for this compound are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting chemical reactivity. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

There are no specific MEP mapping studies available for this compound in published research.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis offers quantitative insights into intramolecular interactions that contribute to the stability of the molecule.

A search of scientific databases did not yield any NBO analysis specifically conducted on this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed understanding of the dynamic behavior of a system, including conformational changes, interactions with solvent molecules, and other time-dependent properties.

There are no published molecular dynamics simulation studies specifically focused on this compound.

Conformational Dynamics in Solution and Gas Phase

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms in a molecule, known as conformers, and the energy differences between them. For this compound, the key flexible bonds are the C-O-C ether linkage and the bonds connecting the phenoxymethyl (B101242) and benzonitrile (B105546) groups to the central methylene (B1212753) bridge.

In the gas phase, computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to perform a potential energy surface (PES) scan. This involves systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step to identify stable conformers (energy minima) and the transition states connecting them (saddle points).

In solution, the presence of solvent molecules can significantly influence conformational preferences. Explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium, can be used to simulate these effects. Molecular dynamics (MD) simulations are particularly useful for exploring the conformational landscape in solution over time, providing a dynamic picture of how the molecule flexes and changes shape in a realistic environment.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-O-C-C)Gas Phase Relative Energy (kcal/mol)Aqueous Solution Relative Energy (kcal/mol)
A180° (anti)0.000.00
B60° (gauche)1.250.85
C-60° (gauche)1.250.85

Note: The data in this table is illustrative and represents the type of information that would be generated from conformational analysis.

Simulation of Intermolecular Interactions with Solvent Molecules

The interactions between a solute and solvent molecules govern its solubility and can influence its reactivity. For this compound, key interaction sites include the amino group, which can act as a hydrogen bond donor, the nitrile group and the ether oxygen, which can act as hydrogen bond acceptors, and the aromatic rings, which can engage in π-stacking and van der Waals interactions.

Computational methods can quantify the strength and nature of these interactions. Quantum mechanical calculations can be used to study small clusters of the solute with a few solvent molecules to determine interaction energies and geometries. For a more comprehensive view, MD simulations with appropriate force fields can be performed. Analysis of the radial distribution functions (RDFs) from these simulations can reveal the average distance and coordination number of solvent molecules around specific atoms of the solute, providing a detailed picture of the solvation shell.

Table 2: Hypothetical Interaction Energies of this compound with Water

Interaction SiteType of InteractionCalculated Interaction Energy (kcal/mol)
Amino Group (N-H)Hydrogen Bond Donor-5.2
Nitrile Group (C≡N)Hydrogen Bond Acceptor-3.8
Ether OxygenHydrogen Bond Acceptor-4.1

Note: The data in this table is hypothetical and serves to illustrate the output of intermolecular interaction simulations.

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely pathways, characterize the transition states, and calculate the energy barriers that control the reaction rate.

Prediction of Reaction Pathways and Transition State Geometries

For the synthesis or transformation of this compound, computational methods can be used to explore potential reaction mechanisms. For instance, in a nucleophilic aromatic substitution reaction to form the ether linkage, different pathways could be modeled. Transition state searching algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate the geometry of the transition state for each proposed step. The geometric parameters of the transition state, such as bond lengths and angles of forming and breaking bonds, provide crucial information about the nature of the transition state.

Energy Barriers and Reaction Kinetics from Theoretical Calculations

Once the reactants, products, and transition states have been optimized, their energies can be calculated with high accuracy using advanced quantum mechanical methods. The energy difference between the reactants and the transition state gives the activation energy barrier. researchgate.net According to transition state theory, this energy barrier is a key determinant of the reaction rate. nih.gov

Theoretical calculations can provide valuable kinetic data. nih.gov The rate constant of a reaction can be estimated using the Arrhenius equation, with the activation energy obtained from calculations. nih.gov For more complex reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be applied to calculate pressure- and temperature-dependent rate constants. nih.gov

Table 3: Hypothetical Calculated Energy Barriers for a Proposed Reaction Step

Reaction StepComputational MethodCalculated Energy Barrier (kcal/mol)
Ether FormationDFT (B3LYP/6-31G*)22.5
Ether FormationCCSD(T)/aug-cc-pVTZ20.1

Note: This table contains hypothetical data to exemplify the results from theoretical calculations of reaction kinetics.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Advanced Aromatic and Heterocyclic Compounds

The chemical architecture of 3-(4-Amino-2-chlorophenoxymethyl)benzonitrile makes it an ideal precursor for the synthesis of a wide array of advanced aromatic and heterocyclic compounds. The amino (-NH₂) and nitrile (-C≡N) groups are particularly important reactive handles that can participate in various cyclization and condensation reactions to form new ring systems.

The nitrile group can be strategically employed to build heterocyclic rings such as pyrazoles, pyrimidines, and pyridines. For instance, aminobenzonitriles are known to react with various reagents to yield complex heterocyclic structures. One established method involves the reaction of 2-aminobenzonitriles with ynones in a base-promoted, transition-metal-free reaction to afford multisubstituted 4-aminoquinolines. cardiff.ac.uk This type of sequential aza-Michael addition and intramolecular annulation highlights the utility of the aminobenzonitrile core in constructing fused heterocyclic systems. cardiff.ac.uk Similarly, 3-amino-1H-pyrazole-4-carbonitriles can be synthesized from precursors containing nitrile functionalities, which then serve as key intermediates for pyrazolo[1,5-a]pyrimidines. nih.gov

The amino group offers another route for constructing heterocyclic compounds. It can act as a nucleophile in reactions with bifunctional electrophiles to form rings. For example, condensation reactions between o-aminophenols or related compounds with nitriles are a known method for preparing benzoxazoles and benzothiazoles. google.com The amino group on the phenoxy ring of this compound could potentially undergo intramolecular electrophilic aromatic substitution to form fused systems like thiochromanes, a reaction demonstrated with related structures. rsc.org The combination of these functional groups on a pre-assembled aromatic scaffold allows for the efficient generation of molecular complexity, leading to novel compounds with potential applications in materials science and medicinal chemistry.

Scaffold for Derivatization towards Novel Chemical Entities

The core structure of this compound serves as an excellent scaffold for chemical derivatization, enabling the creation of libraries of novel compounds. Derivatization can be targeted at several key positions on the molecule, including the primary amino group, the nitrile group, and the aromatic rings.

The primary amino group is a versatile site for modification. It can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and diazotization, to introduce a wide range of functional groups. These modifications can significantly alter the molecule's physical, chemical, and biological properties. For example, the synthesis of an F-18 labeled analogue of the serotonin (B10506) transporter ligand DASB involved the modification of a desmethyl precursor containing an amino group, demonstrating how derivatization can lead to new molecular imaging agents. nih.gov

The nitrile group can also be transformed into other functional groups. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for further derivatization.

The aromatic rings themselves can be modified through electrophilic aromatic substitution reactions, although the existing substituents will direct the position of any new groups. Such derivatizations have been used to create extensive libraries of novel analogs from natural product scaffolds, leading to the discovery of compounds with promising biological activities. nih.gov This systematic modification of the parent scaffold is a powerful strategy in drug discovery and materials science for optimizing molecular properties.

Reactive Site Potential Derivatization Reactions Resulting Functional Group
Amino Group (-NH₂)Acylation, Alkylation, Sulfonylation, Reductive AminationAmide, Secondary/Tertiary Amine, Sulfonamide, Substituted Amine
Nitrile Group (-C≡N)Hydrolysis (acidic or basic), Reduction (e.g., with LAH), Reaction with Grignard reagentsCarboxylic Acid, Amide, Primary Amine, Ketone
Aromatic RingsElectrophilic Aromatic Substitution (e.g., Halogenation, Nitration)Halogenated, Nitrated derivatives
Chloro Group (-Cl)Nucleophilic Aromatic Substitution (under specific conditions), Cross-coupling reactionsIntroduction of other substituents (e.g., -OR, -NR₂)

Utility in the Construction of Diverse Molecular Architectures

The distinct structural features of this compound make it a useful building block for constructing diverse and complex molecular architectures. The molecule contains both rigid (aromatic rings) and flexible (ether linkage) components, a combination that is highly desirable in the design of complex organic molecules.

The ether bond provides rotational freedom, allowing the two aromatic rings to adopt various spatial orientations. This flexibility can be crucial in the synthesis of macrocycles or in the design of molecules intended to bind to specific biological targets. The multiple functional groups allow for orthogonal chemical strategies, where one part of the molecule can be reacted while another is protected or remains inert, enabling the stepwise construction of larger assemblies.

This building block approach is exemplified by solid-phase synthesis, where intermediates are attached to a polymer support and elaborated through sequential reactions. This methodology has been used to create large libraries of compounds, such as the construction of a 2000-member library of 6-amino-2,2-dimethyl-3,4,6-trisubstituted-2H-1-benzopyran analogues from key polymer-bound intermediates. nih.gov The structural motifs present in this compound are amenable to such solid-phase strategies, allowing for its incorporation into combinatorial libraries for high-throughput screening. The ability to use this compound as a modular unit facilitates the assembly of complex structures that would be difficult to synthesize through linear, solution-phase methods.

Potential in Ligand Design for Organometallic Chemistry

This compound possesses significant potential for use in the design of ligands for organometallic chemistry. semanticscholar.org Ligands are crucial components of organometallic complexes, as they modulate the metal center's electronic and steric properties, thereby controlling its reactivity, stability, and catalytic activity.

The molecule contains several potential coordination sites (Lewis basic centers) that can bind to a metal ion. These include the nitrogen atom of the amino group, the nitrogen atom of the nitrile group, the oxygen atom of the ether linkage, and the π-electron systems of the two aromatic rings. The presence of multiple potential binding sites means it could function as a multidentate ligand, binding to a metal center through more than one atom. Multidentate ligands are often preferred in organometallic chemistry because they form more stable complexes (the chelate effect) than monodentate ligands.

The specific combination of "hard" (amine nitrogen, ether oxygen) and "soft" (nitrile nitrogen, aromatic π-systems) donor atoms makes this molecule a versatile ligand precursor capable of coordinating with a wide range of transition metals. nih.gov By modifying the scaffold, for instance, by introducing additional donor groups, it is possible to fine-tune the ligand's properties to suit specific applications, such as in catalysis or the development of new therapeutic agents. semanticscholar.org The rigid-flexible nature of the scaffold could also allow for the formation of complexes with specific geometries, which is a key aspect of designing catalysts for stereoselective reactions. nih.gov

Potential Coordination Site Type of Donor Atom/System Potential Metal Interactions
Amino NitrogenHard σ-donorCoordination to a wide range of transition metals (e.g., Ru, Fe, Os, Ir)
Nitrile NitrogenSoft σ-donor and π-acceptorCoordination to later transition metals, potential for back-bonding
Ether OxygenHard σ-donorWeaker coordination, can participate in chelation
Aromatic Ringsπ-systemFormation of η⁶-arene complexes (sandwich or half-sandwich)

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

Key areas for research include:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is paramount. Research into microwave-assisted synthesis, for instance, could significantly reduce reaction times and energy consumption. mdpi.com

Catalysis: The exploration of novel catalysts, such as transition-metal complexes or organocatalysts, could lead to higher yields and selectivity. For example, base-promoted syntheses under transition-metal-free conditions have shown promise for similar compounds. cardiff.ac.uk

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Adapting the synthesis of "3-(4-Amino-2-chlorophenoxymethyl)benzonitrile" to a flow process is a promising avenue for industrial-scale production.

Synthetic Strategy Potential Advantages Challenges
One-Pot SynthesisReduced reaction time, lower cost, less wasteFinding compatible reaction conditions for multiple steps
Microwave-Assisted SynthesisFaster reaction rates, higher yields, cleaner reactionsScale-up limitations, potential for localized overheating
Flow ChemistryEnhanced safety, scalability, and process controlInitial setup cost, potential for clogging

Exploration of Novel Reaction Pathways for the Compound's Functional Groups

The reactivity of "this compound" is dictated by its distinct functional groups. A thorough investigation into their individual and cooperative reactivity will unveil new synthetic possibilities and applications.

Amino Group: The primary amino group is a versatile handle for various transformations. Future research could focus on diazotization reactions to introduce a range of other functional groups. Additionally, N-alkylation, N-arylation, and acylation reactions can be explored to synthesize a library of derivatives with potentially interesting biological or material properties.

Nitrile Group: The nitrile group is a valuable precursor to other functionalities. nbinno.com Its hydrolysis can yield carboxylic acids or amides, while reduction can produce primary amines. nbinno.com Reactions with organometallic reagents, such as Grignard reagents, could lead to the formation of ketones. nbinno.com

Chloro Group: The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles like amines, thiols, and alkoxides. nbinno.com This provides a straightforward method for modifying this part of the molecule. Furthermore, its presence makes the compound a suitable candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. nbinno.com

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the application of advanced in-situ spectroscopic techniques is crucial. Real-time monitoring can provide invaluable data on reaction kinetics, the formation of intermediates, and the influence of various parameters.

Potential techniques to be employed:

In-situ FTIR and Raman Spectroscopy: These techniques can track the consumption of reactants and the formation of products by monitoring characteristic vibrational bands.

In-situ NMR Spectroscopy: This powerful tool can provide detailed structural information about species present in the reaction mixture at any given time.

Process Analytical Technology (PAT): Integrating these spectroscopic methods into a PAT framework will enable real-time process control and optimization, leading to more robust and reproducible synthetic procedures.

The use of such techniques can help in understanding the formation of complex particulate structures and moving towards a more rational design of materials. researchgate.net

Deeper Integration of Computational Chemistry for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful platform for predicting the reactivity and properties of molecules, thereby guiding experimental work. For "this compound," computational studies can provide insights into:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate reaction pathways, identify transition states, and calculate activation energies, helping to rationalize experimental observations and predict the feasibility of new reactions.

Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), aiding in the characterization of new compounds.

Molecular Properties: In silico predictions of physicochemical properties, such as solubility, lipophilicity, and electronic properties, can guide the design of derivatives with desired characteristics for specific applications.

Computational Method Application Expected Outcome
Density Functional Theory (DFT)Elucidation of reaction mechanismsUnderstanding of reaction pathways and transition states
Molecular Dynamics (MD)Simulation of molecular behavior in different environmentsInsight into solvation effects and conformational preferences
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity or material propertiesGuidance for the design of new derivatives

Design and Synthesis of New Materials Utilizing the Compound's Unique Structural Features

The unique combination of functional groups in "this compound" makes it an attractive building block for the synthesis of novel materials with tailored properties.

Polymers and Oligomers: The amino and chloro groups can serve as points for polymerization. For example, the amino group can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers may exhibit interesting thermal, mechanical, or optical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrile and amino groups can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers or MOFs. These materials are of interest for applications in gas storage, catalysis, and sensing.

Liquid Crystals: The rigid benzonitrile (B105546) and phenoxymethyl (B101242) units, combined with the potential for hydrogen bonding from the amino group, suggest that derivatives of this compound could exhibit liquid crystalline behavior.

By systematically modifying the core structure and exploring its incorporation into larger molecular architectures, a wide range of new materials with potentially valuable applications can be developed.

Q & A

Q. Table 1: Key Spectroscopic Parameters

TechniqueObserved DataReference
FT-IR (cm⁻¹)2225 (C≡N), 3350–3450 (NH₂)
¹H NMR (ppm)6.8–7.5 (aromatic), 4.2 (CH₂)
UV-Vis (λ_max)275 nm (π→π*)

Q. Table 2: Computational Parameters

MethodProperty CalculatedValueReference
DFT/B3LYPHOMO-LUMO gap (eV)3.2
NBO AnalysisStabilization Energy (kcal/mol)12.7

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-(4-Amino-2-chlorophenoxymethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Amino-2-chlorophenoxymethyl)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.